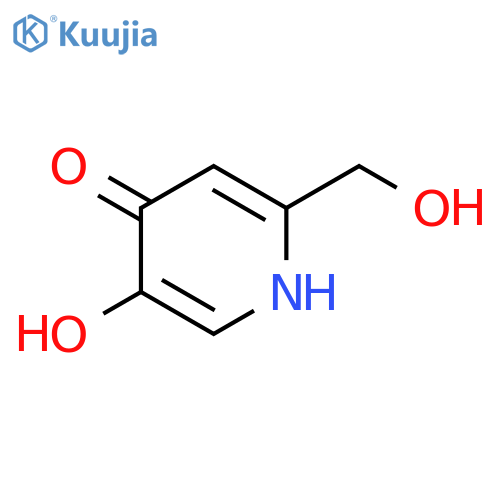

Cas no 31883-16-6 (5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone)

31883-16-6 structure

商品名:5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone

5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone 化学的及び物理的性質

名前と識別子

-

- 5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone

- 4(1H)-Pyridinone,5-hydroxy-2-(hydroxymethyl)-

- 5-HYDROXY-2-(HYDROXYMETHYL)-4-PYRIDONE

- 2-HYDROXYMETHYL-5-HYDROXY-4-PYRIDONE

- 3-hydroxy-6-hydroxymethyl-4-pyridone

- 5-hydroxy-2-hydroxymethyl-1H-pyridin-4-one

- 5-hydroxy-2-hydroxymethyl-4-pyridone

- 6-hydroxymethyl-3-hydroxy-4-pyridinone

- DIHYDROXYMETHYLPYRIDONE

- 736088-02-1

- DTXSID90185734

- NSC 68955

- 31883-16-6

- F53447

- AKOS016002018

- SCHEMBL7934352

- 5-hydroxy-2-hydroxymethylpyridin-4(1h)-one

- 6-(Hydroxymethyl)pyridine-3,4-diol, AldrichCPR

- SCHEMBL10285565

- MFCD08059713

- SB84969

- 6-(Hydroxymethyl)-3,4-pyridinediol

- NSC68955

- CHEMBL4779135

- SB54475

- FT-0753824

- CS-0233520

- EN300-134197

- 4(1H)-Pyridone, 5-hydroxy-2-(hydroxymethyl)-

- NCIOpen2_000607

- 4(1H)-Pyridinone, 5-hydroxy-2-(hydroxymethyl)-

- NZRGARKXMKFZDU-UHFFFAOYSA-N

- BS-36221

- 6-(Hydroxymethyl)pyridine-3,4-diol

- 5-hydroxy-2-(hydroxymethyl)-1H-pyridin-4-one

- NSC-68955

- AKOS006280313

- Z3003010756

- DA-18607

- 3,4-Pyridinediol,6-(hydroxymethyl)-

-

- MDL: MFCD04972076

- インチ: InChI=1S/C6H7NO3/c8-3-4-1-5(9)6(10)2-7-4/h1-2,8,10H,3H2,(H,7,9)

- InChIKey: NZRGARKXMKFZDU-UHFFFAOYSA-N

- ほほえんだ: OC1=CNC(CO)=CC1=O

計算された属性

- せいみつぶんしりょう: 141.04300

- どういたいしつりょう: 141.042593085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.9

じっけんとくせい

- PSA: 73.32000

- LogP: -0.42720

5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone セキュリティ情報

5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D522694-1g |

5-Hydroxy-2-(hydroxyMethyl)pyridin-4(1H)-one |

31883-16-6 | 97% | 1g |

$1635 | 2024-05-24 | |

| Chemenu | CM171566-1g |

5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one |

31883-16-6 | 95% | 1g |

$705 | 2023-01-02 | |

| eNovation Chemicals LLC | D522694-1g |

5-Hydroxy-2-(hydroxyMethyl)pyridin-4(1H)-one |

31883-16-6 | 97% | 1g |

$1099 | 2025-02-28 | |

| eNovation Chemicals LLC | D522694-1g |

5-Hydroxy-2-(hydroxyMethyl)pyridin-4(1H)-one |

31883-16-6 | 97% | 1g |

$1099 | 2025-02-18 | |

| Chemenu | CM171566-1g |

5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one |

31883-16-6 | 95% | 1g |

$729 | 2021-08-05 | |

| Alichem | A029181680-1g |

5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one |

31883-16-6 | 95% | 1g |

$640.56 | 2023-09-02 |

5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

31883-16-6 (5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone) 関連製品

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量